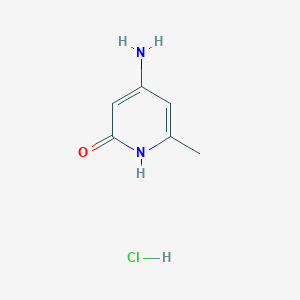

4-Amino-6-methylpyridin-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-6-methylpyridin-2-ol hydrochloride is a chemical compound with the molecular formula C6H9ClN2O. It is a derivative of pyridine, characterized by the presence of an amino group at the 4th position, a methyl group at the 6th position, and a hydroxyl group at the 2nd position, combined with hydrochloride. This compound is known for its significant applications in various fields, including chemistry, biology, medicine, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-methylpyridin-2-ol hydrochloride typically involves the reaction of 4-amino-6-methylpyridine with hydrochloric acid. The reaction conditions generally include:

Temperature: Room temperature

Solvent: Water or an organic solvent like ethanol

Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Reactors: Large-scale reactors with controlled temperature and pressure

Purification: Crystallization or recrystallization to obtain pure this compound

Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.

Análisis De Reacciones Químicas

Hydroxylation and Ring Functionalization

The pyridine ring in 4-amino-6-methylpyridin-2-ol hydrochloride can undergo regioselective hydroxylation. Studies on similar pyridine derivatives (e.g., 3-chloropyridin-2-amine) show hydroxylation at the 5-position using Burkholderia sp. MAK1 whole-cell biocatalysts, achieving conversions up to 88% under optimized conditions (30–35°C, 6 hours) . For this compound, analogous regiochemistry is expected due to the directing effects of the amino and hydroxyl groups.

Key Insight : The amino group at position 4 and hydroxyl at position 2 likely direct hydroxylation to position 5, forming 4-amino-5-hydroxy-6-methylpyridin-2-ol.

Nucleophilic Substitution Reactions

The hydroxyl group at position 2 can act as a leaving group under alkaline conditions. For example, 4-amino-5-methylpyridin-2-ol undergoes nucleophilic substitution with chlorinated agents in ethylene glycol, yielding halogenated derivatives . By analogy, this compound could participate in:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in methanol/KOH to form 2-alkoxy derivatives.

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) to produce esterified products.

Example Reaction :

4 Amino 6 methylpyridin 2 ol+CH3IKOH MeOH4 Amino 6 methyl 2 methoxypyridine

Reduction and Hydrogenation

The amino group and pyridine ring are susceptible to reduction. Catalytic hydrogenation (Pd/C, H₂) converts nitro precursors to amines, as demonstrated for 3-amino-6-methylpyridin-2-ol . Applied to this compound, this could reduce the pyridine ring to a piperidine derivative under high-pressure H₂.

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| 6-Hydroxy-5-nitro-2-picoline | Pd/C (10%) | 3-Amino-6-methylpyridin-2-ol | Quantitative |

Cross-Coupling Reactions

The methyl group at position 6 and amino group at position 4 enable participation in Suzuki-Miyaura cross-coupling. For example, palladium-catalyzed coupling with arylboronic acids produces biaryl derivatives, as seen in the synthesis of 5-aryl-2-methylpyridin-3-amine analogs .

Mechanism :

-

Oxidative addition of Pd⁰ to the C–X bond (X = Cl, Br).

-

Transmetalation with arylboronic acid.

-

Reductive elimination to form the C–C bond.

Example :

4 Amino 6 methylpyridin 2 ol+ArB OH 2Pd PPh3 4,K3PO44 Amino 6 methyl 5 arylpyridin 2 ol

Oxidation and Stability

The hydroxyl group is prone to oxidation. Under acidic conditions (e.g., H₂SO₄), this compound may form quinone-like structures, as observed in DDQ-mediated oxidations of similar pyridinols . Stability studies on related compounds indicate decomposition at temperatures >40°C, necessitating controlled reaction conditions .

Salt Formation and pH-Dependent Reactivity

As a hydrochloride salt, the compound exhibits pH-dependent solubility and reactivity:

Aplicaciones Científicas De Investigación

4-Amino-6-methylpyridin-2-ol hydrochloride is an organic compound with diverse applications, particularly in medicinal and chemical synthesis. It consists of an amino group, a hydroxyl group, and a methyl group attached to a pyridine ring.

Scientific Research Applications

Medicinal Chemistry

- This compound serves as a building block in synthesizing pharmaceutical compounds.

- It can be used to prepare selective mineralocorticoid receptor (MR) antagonist finerenone, useful for lowering the risk of severe kidney and heart problems.

- The compound has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have demonstrated anti-fibrotic activities.

- It can be used for the modification and production of drug molecules.

- It has been studied for its potential as a building block in the synthesis of pharmaceutical compounds, with research indicating that derivatives of this compound may possess inhibitory effects on certain enzymes, including human carbonic anhydrase isoenzymes, which are relevant in medicinal chemistry for treating various diseases.

Chemical Synthesis

- This compound is used as a material in organic synthesis.

- 4-Amino-2-methylpyridine is used to prepare 2-methyl-pyridin-4-ol; nitrate at 20°C.

- It has been shown that Burkholderia sp. MAK1 can transform various pyridin-2-ols . Pyridin-2-ols substituted at positions 4 and/or 6 were also used as substrates in a study .

Anti-fibrotic activities

- A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized from 4-Amino-6-methylpyridin-2-ol. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6).

- Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively.

Production of Finerenone

- 4-Amino-5-methylpyridone is prepared by reacting chloro-methyl-amino-pyridine with KOH in methanol in an autoclave at an elevated temperature .

- 4-Amino-5-methylpyridone is a key intermediate for the manufacture of Finerenone, which acts as a non-steroidal antagonist of the mineral corticoid receptor and can be used as an agent for the prophylaxis and / or treatment of cardiovascular and renal diseases such as heart failure and diabetic nephropathy .

Mecanismo De Acción

The mechanism of action of 4-Amino-6-methylpyridin-2-ol hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Amino-2-methylpyridine

- 2-Amino-4-methylpyridine

- 4-Amino-5-methyl-2-hydroxypyridine

Comparison

4-Amino-6-methylpyridin-2-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

4-Amino-6-methylpyridin-2-ol hydrochloride is a pyridine derivative with significant biological activity, primarily recognized for its role as a mineralocorticoid receptor antagonist. This compound has garnered attention in medicinal chemistry due to its potential applications in treating cardiovascular and renal diseases.

- Molecular Formula : C6H9ClN2O

- Molecular Weight : 160.60 g/mol

- Solubility : Enhanced due to its hydrochloride salt form, making it suitable for various biological applications.

The compound features an amino group at the 4-position and a hydroxyl group at the 6-position on the pyridine ring, contributing to its reactivity and biological properties.

Research indicates that this compound functions primarily through its interaction with mineralocorticoid receptors. This interaction is crucial for regulating physiological processes such as fluid balance and blood pressure. The compound's alkaline properties allow it to participate in nucleophilic substitution reactions, which are fundamental in organic synthesis and drug development.

Biological Activities

-

Mineralocorticoid Receptor Antagonism :

- The compound has been studied for its ability to antagonize mineralocorticoid receptors, which may help manage conditions related to heart and kidney function.

-

Anti-fibrotic Properties :

- It has been utilized as a precursor in the synthesis of novel derivatives that exhibit anti-fibrotic activities. In particular, a series of 2-(pyridin-2-yl) pyrimidine derivatives derived from this compound showed promising results against hepatic stellate cells (HSC-T6), outperforming established anti-fibrotic agents like Pirfenidone.

-

Inhibition of Enzymes :

- Studies have indicated that derivatives of this compound may inhibit certain enzymes, including human carbonic anhydrase isoenzymes, which are relevant for treating various diseases.

Table 1: Biological Activities of this compound Derivatives

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

Propiedades

IUPAC Name |

4-amino-6-methyl-1H-pyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-4-2-5(7)3-6(9)8-4;/h2-3H,1H3,(H3,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQHYYPLCRXEOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.